molecular formula C15H18O3 B1323809 trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-52-8

trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323809
CAS No.: 733740-52-8
M. Wt: 246.3 g/mol
InChI Key: YULBUSBANSAEBU-WCQYABFASA-N
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Description

trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . This compound is characterized by its cyclopentane ring structure substituted with a carboxylic acid group and a 2-(2-methylphenyl)-2-oxoethyl group . It is known for its applications in various scientific fields due to its unique chemical properties.

Biological Activity

The compound trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-52-8) is a chiral molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclopentane core and an oxoethyl group, suggest various biological activities, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : (1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural characteristics facilitate binding to these targets, leading to modulation of their activities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.

Anticancer Properties

Cyclopentane derivatives have been investigated for their anticancer properties. A study demonstrated that certain cyclopentane-based compounds exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the effects of cyclopentane derivatives on Mycobacterium tuberculosis. Results indicated that certain derivatives inhibited bacterial growth effectively (IC50 values ranging from 0.026 to 0.1 µM) .
Study 2 Investigated the cytotoxic effects of cyclopentane compounds on human cancer cell lines. Compounds showed IC50 values comparable to well-known anticancer agents .
Study 3 Assessed enzyme inhibition by cyclopentane derivatives; found significant inhibition rates for enzymes involved in metabolic pathways .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds is essential.

CompoundBiological ActivityReference
trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidExhibited significant enzyme inhibition; potential for drug development
Cyclopentane-1,3-dionesEffective bio-isosteres for carboxylic acids; showed promising receptor antagonism
CycloalkylpolyonesPotential in drug design; demonstrated anticancer properties in various studies

Properties

IUPAC Name

(1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-2-3-7-12(10)14(16)9-11-6-4-8-13(11)15(17)18/h2-3,5,7,11,13H,4,6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULBUSBANSAEBU-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150387
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-52-8
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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